molecular formula C20H19ClN2O5S B11133905 2-{4-[(4-chlorophenyl)sulfamoyl]-2-methylphenoxy}-N-(furan-2-ylmethyl)acetamide

2-{4-[(4-chlorophenyl)sulfamoyl]-2-methylphenoxy}-N-(furan-2-ylmethyl)acetamide

Cat. No.: B11133905
M. Wt: 434.9 g/mol
InChI Key: LJSPRIUHHINACH-UHFFFAOYSA-N
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Description

2-{4-[(4-CHLOROPHENYL)SULFAMOYL]-2-METHYLPHENOXY}-N-[(FURAN-2-YL)METHYL]ACETAMIDE is a complex organic compound with a molecular formula of C20H17Cl2N3O4S and a molecular weight of 466.3 g/mol

Preparation Methods

The synthesis of 2-{4-[(4-CHLOROPHENYL)SULFAMOYL]-2-METHYLPHENOXY}-N-[(FURAN-2-YL)METHYL]ACETAMIDE involves several steps, typically starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Sulfamoyl Intermediate: This step involves the reaction of 4-chlorophenylamine with chlorosulfonic acid to form the corresponding sulfamoyl chloride.

    Coupling with Phenoxy Intermediate: The sulfamoyl chloride is then reacted with 2-methylphenol in the presence of a base to form the phenoxy intermediate.

    Introduction of the Furan-2-ylmethyl Group: The final step involves the reaction of the phenoxy intermediate with furan-2-ylmethylamine under appropriate conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

2-{4-[(4-CHLOROPHENYL)SULFAMOYL]-2-METHYLPHENOXY}-N-[(FURAN-2-YL)METHYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and phenoxy groups, using reagents such as sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-{4-[(4-CHLOROPHENYL)SULFAMOYL]-2-METHYLPHENOXY}-N-[(FURAN-2-YL)METHYL]ACETAMIDE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-{4-[(4-CHLOROPHENYL)SULFAMOYL]-2-METHYLPHENOXY}-N-[(FURAN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in various biological processes. This interaction can lead to the modulation of signaling pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

2-{4-[(4-CHLOROPHENYL)SULFAMOYL]-2-METHYLPHENOXY}-N-[(FURAN-2-YL)METHYL]ACETAMIDE can be compared with other similar compounds, such as:

    2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}-N-[(furan-2-yl)methyl]acetamide: This compound has a similar structure but differs in the position of the chlorophenyl and sulfamoyl groups.

    N-(5-{4-Chloro-3-[(2-hydroxyethyl)sulfamoyl]phenyl}-4-methyl-1,3-thiazol-2-yl)acetamide: This compound contains a thiazole ring instead of a furan ring, leading to different chemical and biological properties.

The uniqueness of 2-{4-[(4-CHLOROPHENYL)SULFAMOYL]-2-METHYLPHENOXY}-N-[(FURAN-2-YL)METHYL]ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C20H19ClN2O5S

Molecular Weight

434.9 g/mol

IUPAC Name

2-[4-[(4-chlorophenyl)sulfamoyl]-2-methylphenoxy]-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C20H19ClN2O5S/c1-14-11-18(29(25,26)23-16-6-4-15(21)5-7-16)8-9-19(14)28-13-20(24)22-12-17-3-2-10-27-17/h2-11,23H,12-13H2,1H3,(H,22,24)

InChI Key

LJSPRIUHHINACH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl)OCC(=O)NCC3=CC=CO3

Origin of Product

United States

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